molecular formula C13H10N2O2S B274622 N-(4-cyanophenyl)benzenesulfonamide

N-(4-cyanophenyl)benzenesulfonamide

Cat. No. B274622
M. Wt: 258.3 g/mol
InChI Key: MFGPRXPCLKNJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)benzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1908. It is a white crystalline powder that is soluble in water and has been used as an antibacterial agent for many years. Sulfanilamide works by inhibiting the growth of bacteria, and it has been used to treat a variety of bacterial infections.

Mechanism of Action

Sulfanilamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Folic acid is an essential nutrient that bacteria need to grow and multiply. Sulfanilamide blocks the enzyme that is responsible for the synthesis of folic acid, which prevents the bacteria from growing and multiplying.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Sulfanilamide has also been shown to have anti-inflammatory properties and has been used to treat inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-cyanophenyl)benzenesulfonamide in lab experiments is that it is a well-established antibiotic with a known mechanism of action. This makes it a useful tool for investigating the effects of antibiotics on bacterial populations and for studying the development of antibiotic resistance. However, one limitation of using sulfanilamide in lab experiments is that it may not be effective against all bacterial species.

Future Directions

There are several future directions for the use of N-(4-cyanophenyl)benzenesulfonamide in scientific research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Sulfanilamide has also been investigated for its potential use in cancer treatment, as it has been shown to have anti-tumor properties. Additionally, sulfanilamide has been used as a tool to study the effects of antibiotics on the gut microbiome, and future research may investigate the impact of sulfanilamide on the gut microbiome in more detail.
Conclusion
In conclusion, this compound is a well-established antibiotic that has been used in scientific research for many years. It works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Sulfanilamide has a wide range of biochemical and physiological effects and has been used to investigate the mechanism of action of antibiotics and to study the effects of antibiotics on bacterial populations. While there are limitations to the use of sulfanilamide in lab experiments, it remains a useful tool for investigating the development of antibiotic resistance and for studying the effects of antibiotics on the gut microbiome.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)benzenesulfonamide involves the reaction of sulfanilic acid with cyanogen bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and produces the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-cyanophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study bacterial growth and inhibition. It has been used to investigate the mechanism of action of sulfonamide antibiotics and to develop new antibiotics. Sulfanilamide has also been used to study the effects of antibiotics on bacterial populations and to investigate the development of antibiotic resistance.

properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

IUPAC Name

N-(4-cyanophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H

InChI Key

MFGPRXPCLKNJJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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